molecular formula C28H23NO6 B11127562 Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11127562
M. Wt: 469.5 g/mol
InChI Key: FEFHHZNUZXOYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylacetic acid with 3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrole under acidic conditions, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 4-[2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C28H23NO6/c1-33-20-13-7-17(8-14-20)15-16-29-24(18-9-11-19(12-10-18)28(32)34-2)23-25(30)21-5-3-4-6-22(21)35-26(23)27(29)31/h3-14,24H,15-16H2,1-2H3

InChI Key

FEFHHZNUZXOYNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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